molecular formula C13H8Cl2N2O2 B2480662 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile CAS No. 339016-78-3

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile

Cat. No.: B2480662
CAS No.: 339016-78-3
M. Wt: 295.12
InChI Key: LDLPRBUGIKYJPN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and methoxypyridine groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile typically involves the reaction of 3,5-dichlorophenol with 4-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between these two components . The reaction is usually carried out in an organic solvent such as chloroform or ethyl acetate, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2/c1-18-12-2-3-17-13(11(12)7-16)19-10-5-8(14)4-9(15)6-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLPRBUGIKYJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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